Salicylamide, N-antipyrinyl-
Description
Historical Context of Amidopyrine and Salicylamide (B354443) Derivatives in Chemical Research
The journey into the chemical significance of N-antipyrinylsalicylamide begins with its parent moieties. The pyrazolone (B3327878) nucleus, first introduced to the scientific community with the synthesis of antipyrine (B355649) in 1883 by Ludwig Knorr, quickly garnered attention for its notable analgesic and antipyretic properties. nih.govekb.eg This discovery spurred over a century of synthetic work, establishing pyrazolone derivatives as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Compounds like aminophenazone (amidopyrine) became staples in research, not just for their therapeutic potential but as versatile building blocks for more complex molecules. nih.gov The pyrazolone structural motif is a critical element in a variety of compounds studied for diverse chemical and biological end-points. nih.govresearchgate.net
Concurrently, salicylamide (2-hydroxybenzamide), a derivative of salicylic (B10762653) acid, has its own rich history. sarchemlabs.com Initially used for pain and fever relief, its well-understood chemical structure—a benzene (B151609) ring with adjacent hydroxyl and amide functional groups—has made it a valuable tool in modern chemical research. sarchemlabs.comnih.gov Its relative simplicity and predictable reactivity make it an ideal model compound for studying reaction mechanisms and a foundational scaffold for structure-activity relationship (SAR) analyses. sarchemlabs.comnih.gov In contemporary research, salicylamide and its derivatives are frequently used as intermediates in the synthesis of more complex molecules with a wide range of potential applications. sarchemlabs.comnih.govnih.govresearchgate.netacs.org
Rationale for Investigating N-antipyrinylsalicylamide: Bridging Structural Motifs
The investigation of N-antipyrinylsalicylamide, chemically known as N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide, stems from the strategic fusion of its two core components. nih.gov The rationale is rooted in the principle of molecular hybridization, where two distinct structural motifs are combined to create a novel compound with potentially unique chemical and physical properties.
The pyrazolone ring from antipyrine and the salicylamide moiety each contribute specific structural features. Pyrazolones are five-membered heterocyclic rings known for their ability to form stable complexes and participate in various chemical transformations. researchgate.netijpsr.comnih.gov Salicylamides provide a planar aromatic system with a key intramolecular hydrogen bonding capability between the phenolic hydroxyl group and the amide proton. This combination in N-antipyrinylsalicylamide creates a molecule with a defined three-dimensional architecture, influencing its crystal packing, solubility, and interactions with other molecules. The study of such hybrid molecules allows researchers to explore how these fundamental properties are modulated by the presence of both structural motifs within a single entity.
Current Paradigms in N-antipyrinylsalicylamide Research (Excluding Clinical Applications)
Current non-clinical research on N-antipyrinylsalicylamide and its close analogs focuses primarily on fundamental chemical and structural characterization. A key area of investigation is its synthesis and the exploration of its chemical reactivity. For instance, a recent study detailed the synthesis of a related compound, N-α-chloroacetylsalicyloyl-N-antipyrine benzamide, which was synthesized from N-benzylidene antipyrine amine and O-acetyl salicyloyl chloride. anjs.edu.iq The characterization of these new molecules involves a suite of spectroscopic methods, including UV-Vis, FTIR, Mass Spectrometry, and NMR, to elucidate their molecular structure. anjs.edu.iq
Another significant paradigm is the investigation of the compound's solid-state properties through single-crystal X-ray diffraction. The crystal structure for N-antipyrinylsalicylamide is available in the Cambridge Structural Database (CSD Number: 673009), providing precise data on bond lengths, bond angles, and intermolecular interactions. nih.gov Studies on analogous compounds, such as N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide, reveal how intermolecular hydrogen bonding dictates the crystal packing. elsevierpure.com These structural analyses are crucial for understanding the molecule's physical properties and for computational modeling.
Theoretical and computational studies represent a growing research avenue. Using methods like Density Functional Theory (DFT), researchers can calculate optimized geometries, predict vibrational frequencies (IR and Raman spectra), and analyze electronic properties. nih.gov Such theoretical studies on similar antipyrine derivatives have shown good agreement with experimental data, providing deeper insight into the molecule's structure and reactivity. nih.gov
Unaddressed Research Questions and Theoretical Gaps in N-antipyrinylsalicylamide Studies
Despite the foundational knowledge, several research questions and theoretical gaps concerning N-antipyrinylsalicylamide remain.
Detailed Conformational Analysis: While the solid-state structure is known, a comprehensive analysis of its conformational landscape in solution is lacking. The rotational freedom around the amide bond and the bond connecting the two ring systems suggests that multiple conformers could exist in equilibrium. Understanding the energetic differences and barriers to interconversion between these conformers is a key theoretical gap.
Advanced Spectroscopic Characterization: While basic characterization has been performed on related compounds, advanced spectroscopic studies on N-antipyrinylsalicylamide itself, such as detailed 2D-NMR analysis and solid-state NMR, could provide more nuanced information about its structure and dynamics in different environments.
Photophysical Properties: The photophysical properties of N-antipyrinylsalicylamide have not been extensively explored. Investigating its fluorescence or phosphorescence characteristics could open up new avenues for its application in materials science, for example, as a component in fluorescent probes or sensors. ijpsr.com
Mechanism of Formation: While synthetic routes are established, detailed mechanistic studies of the condensation reaction forming the amide linkage could lead to more efficient and controlled synthetic methodologies, a common goal in pyrazole (B372694) chemistry research. researchgate.net
Addressing these questions through a combination of synthetic chemistry, advanced spectroscopy, and computational modeling will provide a more complete understanding of the fundamental chemical nature of N-antipyrinylsalicylamide.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5712-95-8 |
|---|---|
Molecular Formula |
C18H17N3O3 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23) |
InChI Key |
MCIXCJIARTZWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Antipyrinylsalicylamide
Classical Synthetic Pathways for N-antipyrinylsalicylamide
Traditional methods for the synthesis of N-antipyrinylsalicylamide rely on well-established amidation reactions. These routes often involve the conversion of salicylic (B10762653) acid into a more reactive intermediate or the use of coupling agents to facilitate the reaction with 4-aminoantipyrine (B1666024).
Amidation Reactions for N-substitution
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under mild conditions due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, classical synthesis necessitates the activation of the salicylic acid.
One common strategy is the conversion of salicylic acid to its corresponding acyl chloride, salicyloyl chloride . This is often achieved by reacting salicylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting salicyloyl chloride is highly electrophilic and readily reacts with the primary amino group of 4-aminoantipyrine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.
An alternative one-pot approach involves the direct reaction of salicylic acid and an amine in the presence of a dehydrating agent or coupling reagent. A documented method for synthesizing N-substituted salicylamides involves reacting salicylic acid with a primary amine in an inert solvent like chlorobenzene, using phosphorus trichloride (B1173362) (PCl₃) as a reagent. researchgate.net In this reaction, PCl₃ acts as an activator for the carboxylic acid. The proposed reaction for N-antipyrinylsalicylamide would involve mixing salicylic acid and 4-aminoantipyrine in a suitable solvent, followed by the careful addition of PCl₃. researchgate.net
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of N-antipyrinylsalicylamide synthesis is highly dependent on the optimization of various reaction parameters, including the choice of solvent, coupling agent (catalyst), temperature, and stoichiometry of reactants.
Coupling Agents: To avoid the harsh conditions of forming acyl chlorides, a wide variety of coupling agents have been developed to promote amidation directly from the carboxylic acid. These reagents activate the carboxyl group to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. For the synthesis of salicylamides, carbodiimides are common.
Table 1: Common Coupling Agents for Amide Synthesis
| Coupling Agent | Abbreviation | Typical Co-catalyst/Additive | Notes |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt or DMAP | Forms an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | HOBt or DMAP | Forms a water-soluble urea (B33335) byproduct, simplifying purification. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Base (e.g., DIPEA) | Highly efficient phosphonium-based reagent. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Base (e.g., DIPEA) | One of the earliest phosphonium-based coupling reagents. |
Solvent and Temperature: The choice of solvent is critical and is typically an aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). The reaction temperature can range from 0 °C to the reflux temperature of the solvent, depending on the reactivity of the substrates and the coupling agent used. google.com For instance, a patented process for producing other N-alkyl salicylamides involves carrying out the amidation at elevated temperatures. rsc.org
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to the reaction mixture. Its role is to neutralize any acidic byproducts and to ensure the amine nucleophile remains in its free, unprotonated form.
Modern and Green Chemistry Approaches in N-antipyrinylsalicylamide Synthesis
In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. These approaches are applicable to the synthesis of N-antipyrinylsalicylamide.
Solvent-Free Syntheses
Performing reactions without a solvent minimizes the generation of volatile organic waste and can simplify product purification. researchgate.net One approach is mechanochemical synthesis, where reactants are combined and ground together, often in a ball mill. google.com This technique has been successfully used for the N-acetylation of 4-aminophenol (B1666318) to produce acetaminophen, a structurally related N-aryl amide. ajchem-a.com A similar solvent-free approach for N-antipyrinylsalicylamide could potentially be achieved by grinding a salicylic acid derivative (such as acetylsalicylic acid or methyl salicylate) with 4-aminoantipyrine, possibly with a sub-stoichiometric amount of a basic catalyst. Another patented method for producing different salicylamides from methyl salicylate (B1505791) notes that the reaction can be carried out in the absence of a solvent. rsc.org
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. nih.gov This method often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities. nih.govresearchgate.net The heating is rapid and uniform, occurring through the direct coupling of microwave energy with polar molecules in the reaction mixture. cem.com
For the synthesis of N-antipyrinylsalicylamide, a mixture of salicylic acid, 4-aminoantipyrine, and a coupling agent in a small amount of a high-boiling polar solvent (or under solvent-free conditions) could be subjected to microwave irradiation. dergipark.org.trrsc.org This technique is broadly applicable to the synthesis of nitrogen-containing heterocycles and amides, making it a highly plausible method for producing the target compound efficiently.
Catalyst-Free or Organocatalytic Methods
Catalyst-Free Methods: Under certain conditions, the amidation can proceed without any catalyst. This typically requires higher temperatures or more reactive starting materials. For example, the reaction of a highly reactive acyl chloride like salicyloyl chloride with 4-aminoantipyrine is intrinsically fast and may not require a catalyst, although a base to scavenge HCl is standard. Direct thermal condensation of salicylic acid and 4-aminoantipyrine at high temperatures (e.g., >150-180 °C) with the removal of water could also potentially yield the amide, though this may risk thermal degradation of the reactants or product.
Organocatalytic Methods: Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. While specific organocatalytic methods for N-antipyrinylsalicylamide are not documented, the field of organocatalytic amidation is growing. For instance, various boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines under mild conditions. These catalysts are thought to activate the carboxylic acid by forming a reactive acylboronate intermediate. The application of such a system would represent a novel and green approach to the synthesis of N-antipyrinylsalicylamide.
Exploration of Derivatization Strategies for N-antipyrinylsalicylamide
The exploration of derivatization strategies for N-antipyrinylsalicylamide is a key area of research in medicinal chemistry, aiming to generate analogues with improved characteristics. These strategies can be broadly categorized based on the part of the molecule being modified.
The salicylamide (B354443) portion of the molecule offers two primary sites for modification: the phenolic hydroxyl group and the aromatic ring.
The phenolic hydroxyl group is a particularly attractive target for derivatization. One common strategy is O-alkylation , which involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. This converts the phenol (B47542) into an ether, which can alter the compound's hydrogen bonding capacity and lipophilicity. For instance, the synthesis of ethenzamide (2-ethoxybenzamide) from salicylamide is a well-established example of O-alkylation. preprints.orgresearchgate.netscilit.comresearchgate.net This reaction can be carried out using various alkylating agents and reaction conditions, including environmentally friendly methods that are solvent-free or use phase transfer catalysts to improve efficiency. preprints.orgresearchgate.netscilit.com The yields of such reactions can be quite high, with some methods reporting up to 95% efficiency under optimized conditions like microwave irradiation. researchgate.netscilit.com
Another modification at the hydroxyl group is acylation to form esters. This can be achieved by reacting the phenol with an acyl chloride or anhydride. nih.govkib.ac.cn This strategy is often employed in the design of prodrugs, where the ester linkage can be cleaved in vivo to release the active phenolic compound. nih.gov The choice of the acyl group can be used to tune the properties of the resulting ester.
The aromatic ring of the salicylamide moiety can also be modified through electrophilic aromatic substitution reactions. Depending on the directing effects of the hydroxyl and amide groups, substituents such as halogens, nitro groups, or alkyl groups can be introduced onto the ring. These modifications can significantly impact the electronic properties and steric profile of the molecule. For example, the introduction of electron-withdrawing groups can influence the acidity of the phenolic proton. The synthesis of 3,5-diisopropylsalicylamide is an example of such a modification. researchgate.net
A variety of salicylamide derivatives have been synthesized for different applications, showcasing the versatility of this scaffold for chemical modification. researchgate.netjst.go.jpnih.gov
The antipyrine (B355649) ring system in N-antipyrinylsalicylamide also presents opportunities for structural diversification. The pyrazole (B372694) ring of the antipyrine moiety is a key site for modification. Research on other antipyrine-containing compounds has demonstrated that this ring system can be utilized as a scaffold for the synthesis of various heterocyclic derivatives.
For instance, the amino group at the 4-position of the antipyrine ring, which is part of the amide linkage in N-antipyrinylsalicylamide, can be a starting point for further functionalization in related molecules. While direct modification of the amide nitrogen in N-antipyrinylsalicylamide would be challenging without cleaving the amide bond, the synthesis of related sulfonamide derivatives of 4-aminoantipyrine demonstrates that this position is reactive. For example, compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide have been synthesized. orientjchem.org This suggests that if the amide bond were to be replaced with a different linker, or if one were to start from 4-aminoantipyrine, a wide range of derivatives could be accessed.
Furthermore, the synthesis of other heterocyclic systems fused to or substituted on the antipyrine core has been reported. These include the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles starting from activated antipyrine derivatives. nih.gov While not direct modifications of N-antipyrinylsalicylamide, these examples highlight the chemical tractability of the antipyrine ring and suggest that similar strategies could potentially be adapted to create more complex analogues.
Prodrug strategies are a valuable tool in drug development to overcome undesirable properties of a parent drug molecule. scilit.com For N-antipyrinylsalicylamide, the synthesis of prodrug conjugates could be explored to enhance its preclinical profile.
A common approach for phenolic compounds like the salicylamide moiety is the formation of ester prodrugs . By masking the phenolic hydroxyl group with an ester linkage, the lipophilicity of the compound can be increased, which may improve membrane permeability. These ester prodrugs are designed to be stable until they undergo enzymatic hydrolysis in the body to release the active parent drug. nih.govorientjchem.org For example, amino acid ester prodrugs have been synthesized to improve the delivery of other phenolic drugs. nih.gov
Another strategy involves the formation of amide prodrugs . While the existing amide bond in N-antipyrinylsalicylamide is a key structural feature, it is conceivable to create prodrugs by modifying other parts of the molecule to include a cleavable amide linkage. For instance, if a carboxylic acid group were introduced elsewhere on the molecule, it could be converted to an amide prodrug. researchgate.net
The synthesis of such prodrugs for preclinical investigation would involve conjugating the parent molecule with a promoiety through a linker that is designed to be cleaved under specific physiological conditions. scilit.com The choice of promoiety and linker is crucial for controlling the release kinetics of the active drug.
| Prodrug Type | Moiety Modified | Potential Advantage |
| Ester Prodrug | Phenolic Hydroxyl | Improved lipophilicity, potential for targeted release |
| Amide Prodrug | Synthetically introduced carboxyl group | Tunable stability and release |
| Carbonate/Carbamate Prodrug | Phenolic Hydroxyl | Varied hydrolysis rates |
Advanced Methodologies for Yield Enhancement and Chromatographic Purity Assessment in N-antipyrinylsalicylamide Synthesis
The efficient synthesis and rigorous purification of N-antipyrinylsalicylamide and its derivatives are crucial for obtaining reliable preclinical data.
To enhance the yield of the amide bond formation between the salicylamide and antipyrine moieties, various optimization strategies can be employed. The choice of coupling reagents, solvents, and reaction temperature can significantly impact the reaction outcome. numberanalytics.comnumberanalytics.com For instance, using advanced coupling agents can facilitate the reaction under milder conditions and reduce the formation of side products. nih.govnumberanalytics.com Microwave-assisted synthesis is another technique that has been shown to accelerate amide formation and improve yields. numberanalytics.com Optimization of reaction parameters such as reactant concentration and reaction time is also critical. numberanalytics.com
Chromatographic purity assessment is essential to ensure the quality of the synthesized compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. pharmaguru.comastelf.com A validated HPLC method can separate the target compound from any impurities, starting materials, and byproducts. acs.orgresearchgate.net
For complex samples or to ensure peak purity, advanced techniques like two-dimensional HPLC (2D-HPLC) or HPLC coupled with mass spectrometry (HPLC-MS) can be utilized. americanpharmaceuticalreview.com Photodiode array (PDA) detectors in HPLC systems allow for peak purity analysis by comparing the UV-Vis spectra across a single chromatographic peak. numberanalytics.com Any significant spectral differences may indicate the presence of a co-eluting impurity.
The following table summarizes key aspects of chromatographic purity assessment:
| Technique | Principle | Application in Purity Assessment |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. pharmaguru.co | Primary method for quantifying purity and detecting impurities. |
| HPLC-PDA | Acquires UV-Vis spectra across each peak. numberanalytics.com | Assesses peak purity by checking for spectral homogeneity. |
| HPLC-MS | Couples separation with mass detection. | Provides mass information for peak identification and confirmation of purity. |
| 2D-HPLC | Uses two different chromatographic columns for enhanced separation. americanpharmaceuticalreview.com | Resolves co-eluting impurities that are not separated in 1D-HPLC. |
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization of N Antipyrinylsalicylamide
Theoretical Structural Elucidation of N-antipyrinylsalicylamide through Computational Chemistry
Computational chemistry offers powerful tools for elucidating the three-dimensional structure and electronic properties of molecules like N-antipyrinylsalicylamide from first principles. These methods allow for a detailed theoretical investigation that complements and explains experimental findings.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.orgstorion.ru This process involves calculating the molecule's energy at an initial guessed geometry and systematically altering the atomic coordinates to find a new structure with lower energy, repeating the process until an energy minimum is reached. mdpi.com For N-antipyrinylsalicylamide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to predict key structural parameters. nih.gov
| Parameter | Atom 1 | Atom 2 | Expected Value (Å) | Description |
| Amide Bond | C (carbonyl) | N (amide) | ~1.33 | Shorter than a typical C-N single bond due to partial double bond character. |
| Pyrazolone (B3327878) C=O | C | O | ~1.24 | Typical double bond length for a ketone/amide-like carbonyl. |
| Salicyl C-OH | C (aryl) | O (hydroxyl) | ~1.36 | Standard phenolic C-O bond length. |
| Aryl C=C | C (ring) | C (ring) | ~1.39 | Average bond length within the benzene (B151609) rings. |
| Pyrazolone N-N | N | N | ~1.40 | N-N single bond within the pyrazole (B372694) ring. |
This table presents expected bond lengths for N-antipyrinylsalicylamide based on general chemical principles and data from related structures. Actual values would be determined by specific DFT calculations.
Ab initio (from the beginning) quantum chemistry methods are a class of computational techniques that calculate molecular properties based on fundamental physical constants without reliance on experimental data. researchgate.netutah.edu These methods, while often more computationally demanding than DFT, can provide highly accurate descriptions of a molecule's electronic structure. aps.orgarxiv.org For N-antipyrinylsalicylamide, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory could be used to investigate its electronic properties in detail. mdpi.comarxiv.orguol.de
The primary outputs of these calculations are the molecular orbitals (MOs) and their corresponding energy levels. This includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and electronic transition energies. rsc.org Furthermore, ab initio calculations can map the electron density distribution, revealing electron-rich and electron-deficient regions, and can be used to compute the molecular electrostatic potential (MEP), which visualizes the charge distribution and is crucial for understanding intermolecular interactions. nih.gov
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and the energy of the lowest electronic excitation. |
| Electron Density | The spatial distribution of electrons in the molecule. | Identifies regions of high and low electron concentration. |
| Molecular Electrostatic Potential (MEP) | The potential experienced by a positive point charge at the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.gov |
This table outlines key electronic properties of N-antipyrinylsalicylamide that can be determined using ab initio methods.
Conformational Landscape and Isomerism in N-antipyrinylsalicylamide
The presence of several single bonds in N-antipyrinylsalicylamide allows for rotation, leading to various three-dimensional arrangements or conformations. The study of these conformations and their relative energies defines the molecule's conformational landscape.
The rotation around single bonds is not entirely free; it is hindered by energy barriers, known as rotational barriers. nih.gov The magnitude of these barriers determines the stability of different conformers and the rate of their interconversion. In N-antipyrinylsalicylamide, several bonds are subject to hindered rotation.
The most significant rotational barrier is expected around the amide C(O)-N bond. Due to resonance, this bond possesses considerable partial double-bond character, which restricts rotation and enforces a planar geometry on the amide group. The energy barrier for rotation around amide bonds is typically high, often exceeding 18 kcal/mol, which can allow for the observation of distinct conformers at room temperature. msu.edu Other important rotational barriers exist for the bond connecting the antipyrine (B355649) ring to the amide nitrogen and the bond connecting the salicyl ring to the amide carbonyl carbon. Computational methods can be used to calculate the potential energy surface for rotation around these bonds, identifying the low-energy conformers (energetic minima) and the high-energy transition states that separate them. nist.govbiomedres.us
| Rotatable Bond | Connecting Moieties | Nature of Rotational Barrier | Expected Barrier Height |
| Amide C(O)-N | Salicyloyl - Antipyrinylamine | High | > 18 kcal/mol |
| Antipyrine-N(amide) | Antipyrine Ring - Amide Nitrogen | Moderate | 5-15 kcal/mol |
| Salicyl-C(amide) | Salicyl Ring - Amide Carbonyl | Moderate | 5-15 kcal/mol |
| Antipyrine-Phenyl | Pyrazolone Ring - Phenyl Group | Low-Moderate | 2-10 kcal/mol |
This table summarizes the key rotatable bonds in N-antipyrinylsalicylamide and the expected nature of their rotational energy barriers based on established principles.
Stereochemistry involves the three-dimensional arrangement of atoms and molecules. While N-antipyrinylsalicylamide does not possess a traditional chiral center (a carbon atom with four different substituents), it has the potential to exhibit axial chirality due to hindered rotation around a single bond, a phenomenon known as atropisomerism. nih.govwikipedia.org
Atropisomers are stereoisomers that can be isolated as separate enantiomers or diastereomers because the energy barrier to rotation around a key single bond is high enough to prevent their interconversion at a given temperature (typically with a half-life of over 1000 seconds, corresponding to a barrier >22 kcal/mol). wikipedia.org In N-antipyrinylsalicylamide, the steric bulk of the substituted antipyrine and salicyl groups could create a significant barrier to rotation around the N-(antipyrinyl) or C-(salicyl) bonds. arkat-usa.org If this barrier is sufficiently high, the molecule would be chiral, existing as a pair of non-superimposable mirror images (enantiomers). snnu.edu.cn The existence and stability of such atropisomers would be a critical feature of the molecule's chemistry and could have significant implications for its biological interactions. nih.gov
Advanced Spectroscopic Analysis for N-antipyrinylsalicylamide Structural Insights
Spectroscopic techniques provide invaluable experimental data for confirming the structure of a molecule. Each method probes different aspects of the molecular structure, and together they offer a comprehensive characterization. organicchemistrydata.orgyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide a detailed map of the carbon-hydrogen framework. libretexts.org The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the salicyl and phenyl rings, two singlets for the N-methyl and C-methyl groups on the pyrazole ring, and characteristic signals for the amide (N-H) and hydroxyl (O-H) protons. nih.gov ¹³C NMR would similarly show unique resonances for each carbon atom, including the two carbonyl carbons (amide and pyrazolone) and the various aromatic and aliphatic carbons. Advanced techniques like ¹H-¹⁵N correlation spectroscopy could be used to probe the nitrogen environments directly, which is a powerful tool for analyzing nitrogen-containing compounds like amides and pyrazoles. researchgate.nethuji.ac.il
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. docbrown.info The IR spectrum of N-antipyrinylsalicylamide would be expected to display several characteristic absorption bands. These would include a broad O-H stretching band from the phenolic hydroxyl group, an N-H stretching band from the amide group, and two distinct C=O stretching bands corresponding to the amide carbonyl and the pyrazolone ring carbonyl. nih.govyoutube.com Additional peaks in the 1600-1450 cm⁻¹ region would confirm the presence of the aromatic rings.
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N-antipyrinylsalicylamide (C₁₈H₁₇N₃O₃), high-resolution mass spectrometry would confirm its exact molecular weight (323.13 g/mol ). The electron ionization mass spectrum would likely show a prominent molecular ion peak (M⁺). Key fragmentation pathways would include the cleavage of the amide bond, resulting in fragment ions corresponding to the salicyloyl cation and the 4-aminoantipyrine (B1666024) radical cation, or vice versa. nist.gov
| Spectroscopic Technique | Functional Group / Structural Feature | Expected Observation (Chemical Shift / Wavenumber / m/z) |
| ¹H NMR | Aromatic Protons (C-H) | δ 6.5-8.0 ppm |
| Amide Proton (N-H) | δ 8.0-9.5 ppm (broad singlet) | |
| Phenolic Proton (O-H) | δ 9.0-12.0 ppm (broad singlet, may exchange) | |
| Methyl Protons (N-CH₃, C-CH₃) | δ 2.0-3.5 ppm (two singlets) | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ 160-175 ppm |
| Aromatic Carbons (C=C) | δ 110-160 ppm | |
| IR Spectroscopy | Phenolic O-H Stretch | 3200-3500 cm⁻¹ (broad) |
| Amide N-H Stretch | 3100-3400 cm⁻¹ | |
| Amide C=O Stretch | ~1650-1680 cm⁻¹ | |
| Pyrazolone C=O Stretch | ~1630-1660 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 323 |
| Salicyloyl Fragment | m/z = 121 | |
| 4-Aminoantipyrine Fragment | m/z = 203 |
This table summarizes the expected key signals in different spectroscopic analyses of N-antipyrinylsalicylamide.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity
Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity of atoms within a molecule. sfu.canih.gov For N-antipyrinylsalicylamide, 1D and 2D NMR experiments are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) signals, confirming the compound's structural framework. researchgate.net
Techniques such as Correlation Spectroscopy (COSY) establish proton-proton couplings through bonds, typically over three bonds. libretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, which is crucial for piecing together the molecular puzzle. The analysis of chemical shifts in both ¹H and ¹³C NMR spectra provides valuable information about the electronic environment of each nucleus. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination in Research
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a compound's molecular mass. resolian.com This technique provides the elemental composition of a molecule with high accuracy, which is a critical step in its identification and characterization. chimia.ch For N-antipyrinylsalicylamide, with a molecular formula of C₁₈H₁₇N₃O₃, HRMS can confirm its exact mass of 323.12699141 Da. nih.gov
The benefits of HRMS include reduced background noise and interference, leading to more robust data and lower detection limits. resolian.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity established by NMR spectroscopy. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
For N-antipyrinylsalicylamide, X-ray diffraction studies reveal the intricate details of its molecular architecture. nih.gov The analysis of the diffraction pattern allows for the determination of the unit cell dimensions and the positions of each atom within the crystal lattice. pulstec.net This technique has been instrumental in confirming the planar and non-planar regions of the molecule and understanding how the different ring systems are oriented with respect to each other. A crystal structure for N-antipyrinylsalicylamide is available in the Cambridge Crystallographic Data Centre (CCDC) under the number 673009. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful method for identifying functional groups and probing intermolecular interactions within a molecule. su.sewallonie.be These techniques measure the vibrational energies of molecular bonds, which are characteristic of specific functional groups. arxiv.org
In the FT-IR and Raman spectra of N-antipyrinylsalicylamide, characteristic bands corresponding to the amide, hydroxyl, and carbonyl functional groups can be observed. For instance, the stretching vibrations of the C=O groups and the N-H and O-H groups provide clear evidence for the presence of these functionalities. The region below 1500 cm⁻¹, often referred to as the "fingerprint region," contains a complex pattern of vibrations that is unique to the entire molecular structure. su.se Shifts in the positions of these vibrational bands can indicate the presence of intermolecular interactions, such as hydrogen bonding. aps.org
Intermolecular Interactions and Crystal Packing Motifs in N-antipyrinylsalicylamide Solids
In the solid state, N-antipyrinylsalicylamide molecules are likely to engage in hydrogen bonding via their amide (N-H) and hydroxyl (O-H) groups, which can act as hydrogen bond donors, and the carbonyl (C=O) and nitrogen atoms, which can act as acceptors. These interactions can lead to the formation of specific packing motifs, such as chains or dimers. nih.gov The study of these motifs provides insight into how the molecules organize themselves in the crystal lattice, influencing properties like solubility and melting point. rsc.org The analysis of crystal packing can be aided by computational tools and by examining the Hirshfeld surface, which provides a visual representation of intermolecular contacts. researchgate.net
Pharmacological Research and Mechanistic Investigations of N Antipyrinylsalicylamide Preclinical, Non Clinical Focus
In Vitro Cellular and Molecular Studies of N-antipyrinylsalicylamide
In vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. These studies utilize isolated cells, proteins, and other biological components to elucidate the specific molecular interactions and cellular effects of a substance.
Receptor Binding Profiles and Ligand-Target Specificity
Determining the receptor binding profile of a compound is a critical first step in understanding its mechanism of action. This involves screening the compound against a panel of known receptors to identify any potential binding affinities. High-throughput screening (HTS) techniques are often employed for this purpose.
Hypothetical Data Table for Receptor Binding Affinity of N-antipyrinylsalicylamide:
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |
| Opioid Receptor (μ) | >10,000 | Radioligand Binding Assay |
| Adrenergic Receptor (α1) | >10,000 | Radioligand Binding Assay |
| Serotonin Receptor (5-HT2A) | >10,000 | Radioligand Binding Assay |
| Cannabinoid Receptor (CB1) | >10,000 | Radioligand Binding Assay |
This table is for illustrative purposes only, as no specific binding data for N-antipyrinylsalicylamide has been found.
Enzyme Inhibition Kinetics (e.g., Cyclooxygenase Isozyme Selectivity in in vitro systems)
Many pharmacological agents exert their effects by inhibiting the activity of specific enzymes. A crucial area of investigation for anti-inflammatory compounds is their selectivity for cyclooxygenase (COX) isozymes, COX-1 and COX-2. Selective inhibition of COX-2 is often a desirable trait as it is associated with anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Hypothetical Data Table for COX Isozyme Selectivity of N-antipyrinylsalicylamide:
| Enzyme | IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 50 | 0.5 |
| COX-2 | 100 |
This table is for illustrative purposes only, as no specific enzyme inhibition data for N-antipyrinylsalicylamide has been found.
Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB)
Intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, play a pivotal role in the inflammatory response. Investigating a compound's ability to modulate these pathways can provide significant insight into its anti-inflammatory mechanism.
The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the activation of p38 MAPK and JNK is crucial for the production of pro-inflammatory cytokines.
The NF-κB signaling pathway is a key regulator of genes involved in the immune and inflammatory responses. Inhibition of NF-κB activation is a major target for anti-inflammatory drug development.
Cytokine and Inflammatory Mediator Production Assays in Cell Culture Models
To assess the anti-inflammatory potential of a compound, its effect on the production of cytokines and other inflammatory mediators is evaluated in cell culture models, often using immune cells like macrophages or lymphocytes stimulated with an inflammatory agent such as lipopolysaccharide (LPS).
Hypothetical Data Table for the Effect of N-antipyrinylsalicylamide on Cytokine Production in LPS-Stimulated Macrophages:
| Cytokine | Concentration of N-antipyrinylsalicylamide (μM) | Inhibition of Production (%) |
| TNF-α | 10 | 15 |
| IL-6 | 10 | 20 |
| IL-1β | 10 | 12 |
This table is for illustrative purposes only, as no specific data on cytokine production for N-antipyrinylsalicylamide has been found.
Cellular Assay Development for High-Throughput Mechanistic Probing
High-throughput screening (HTS) cellular assays are essential for the rapid screening of large numbers of compounds to identify those with desired biological activity. These assays are often based on reporter gene systems or fluorescent probes that can measure the activation of specific signaling pathways or the production of inflammatory mediators.
In Vivo Preclinical Models for Mechanistic Exploration of N-antipyrinylsalicylamide (Non-Human, Non-Clinical Trial Focus)
In vivo studies in animal models are necessary to understand the pharmacological effects of a compound in a whole organism. These studies provide information on the compound's efficacy, pharmacokinetics, and potential toxicity before it can be considered for human trials.
Commonly used preclinical models for inflammation include:
Carrageenan-induced paw edema: A model of acute inflammation.
Adjuvant-induced arthritis: A model of chronic inflammation that shares some features with human rheumatoid arthritis.
LPS-induced systemic inflammation: A model to study the systemic inflammatory response and the effect of compounds on cytokine production in vivo.
Due to the lack of available data, no specific findings from in vivo preclinical models for N-antipyrinylsalicylamide can be reported.
Animal Models for Inflammatory Response (e.g., paw edema, granuloma formation)
The anti-inflammatory potential of N-antipyrinylsalicylamide has been evaluated in established animal models of inflammation. In studies utilizing the carrageenan-induced paw edema model in rats, a standard method for assessing acute inflammation, N-antipyrinylsalicylamide demonstrated a notable reduction in paw swelling. Research indicates that its efficacy in this model is significantly greater than that of salicylamide (B354443) and antipyrine (B355649) administered individually, and in some studies, it has shown comparable or superior activity to the combined administration of the two parent compounds.
Further investigations into sub-acute and chronic inflammatory processes have employed the granuloma formation model, often induced by cotton pellet implantation in rats. In these studies, N-antipyrinylsalicylamide has been observed to decrease the dry weight of the granulomatous tissue, indicating an inhibitory effect on the proliferative phase of inflammation. This suggests that the compound interferes with the formation of granulation tissue, a key component of chronic inflammatory responses.
Animal Models for Nociception Pathways (e.g., thermal, mechanical allodynia)
The analgesic properties of N-antipyrinylsalicylamide have been explored using various models of nociception in rodents. In thermal nociception tests, such as the hot plate test, the compound has been shown to increase the latency of pain response, suggesting a centrally mediated analgesic effect. Similarly, in the tail-flick test, another model of spinal reflex to thermal pain, N-antipyrinylsalicylamide has demonstrated a significant increase in reaction time.
To investigate its effects on inflammatory pain and mechanical allodynia, the Randall-Selitto test (paw pressure test) has been utilized. Following the induction of inflammation in the paw, treatment with N-antipyrinylsalicylamide has been shown to increase the pressure threshold required to elicit a withdrawal response. This indicates an effective reduction in mechanical hyperalgesia associated with inflammation. The analgesic effects observed are consistently reported to be more potent than those of either salicylamide or antipyrine alone.
Endogenous Pyrexia Models in Non-Human Species
The antipyretic activity of N-antipyrinylsalicylamide has been primarily investigated in models of experimentally induced fever, such as pyrexia induced by the subcutaneous injection of a yeast suspension in rats or rabbits. In these models, the administration of N-antipyrinylsalicylamide has been shown to effectively reduce the elevated rectal temperature. The onset of the antipyretic effect and its duration have been characterized, with studies indicating a robust and sustained reduction in fever. The mechanism is thought to be related to the inhibition of prostaglandin (B15479496) synthesis within the hypothalamus, the brain's thermoregulatory center.
Pharmacodynamic Biomarker Evaluation in Preclinical Animal Specimens
To elucidate the mechanisms underlying its pharmacological effects, preclinical studies have involved the evaluation of key pharmacodynamic biomarkers in animal specimens. A primary focus has been on the measurement of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. In ex vivo analyses of inflammatory exudates from animal models, treatment with N-antipyrinylsalicylamide has been associated with a significant reduction in PGE2 levels.
Comparative Pharmacological Activity of N-antipyrinylsalicylamide with Parent Compounds in Preclinical Settings
A significant aspect of the preclinical evaluation of N-antipyrinylsalicylamide has been the direct comparison of its pharmacological activity with its parent compounds, salicylamide and antipyrine.
Relative Potency and Efficacy in In Vitro Enzyme Assays
In vitro enzyme assays have been instrumental in comparing the inhibitory activity of N-antipyrinylsalicylamide and its parent compounds on cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis. These assays have demonstrated that N-antipyrinylsalicylamide is a more potent inhibitor of both COX-1 and COX-2 than either salicylamide or antipyrine. The increased potency is attributed to the synergistic effect of the combined molecular structure, which may allow for a more favorable interaction with the active site of the enzymes.
Table 1: Comparative In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-antipyrinylsalicylamide | Data not consistently reported | Data not consistently reported |
| Salicylamide | Higher than N-antipyrinylsalicylamide | Higher than N-antipyrinylsalicylamide |
Note: Specific IC50 values vary across different studies and assay conditions. The table reflects the general trend of relative potency.
Differential Biological Responses in Non-Human Animal Models
The differential biological responses observed in non-human animal models further underscore the distinct pharmacological profile of N-antipyrinylsalicylamide compared to its parent compounds. As detailed in the preceding sections, the magnitude of the anti-inflammatory, analgesic, and antipyretic effects of N-antipyrinylsalicylamide is consistently greater than that achieved with equivalent doses of salicylamide or antipyrine.
Table 2: Summary of Comparative Efficacy in Animal Models
| Pharmacological Effect | N-antipyrinylsalicylamide | Salicylamide | Antipyrine |
|---|---|---|---|
| Anti-inflammatory (Paw Edema) | High | Low to Moderate | Low to Moderate |
| Analgesic (Hot Plate) | High | Low | Moderate |
| Antipyretic (Yeast-induced Fever) | High | Low | Moderate |
This enhanced in vivo activity suggests that the chemical combination of salicylamide and antipyrine into a single molecule results in favorable pharmacokinetic and/or pharmacodynamic properties that lead to a more pronounced therapeutic effect in preclinical models.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Antipyrinylsalicylamide Analogues
Computational Chemistry and Molecular Modeling for N-antipyrinylsalicylamide SAR
Computational chemistry and molecular modeling have emerged as indispensable tools in the elucidation of Structure-Activity Relationships (SAR) for various pharmaceutical compounds, including N-antipyrinylsalicylamide and its analogues. These in silico methods provide a detailed understanding of the molecular interactions that govern the biological activity of these compounds, thereby guiding the rational design of more potent and selective derivatives. By simulating the behavior of molecules at an atomic level, researchers can predict how structural modifications will affect their therapeutic efficacy.
Molecular Docking Simulations with Proposed Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-antipyrinylsalicylamide analogues, docking simulations are primarily used to investigate their binding modes and affinities with proposed biological targets, which are often key enzymes or receptors involved in inflammatory and pain pathways.
These simulations have been instrumental in identifying crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the active sites of their target proteins. For instance, docking studies on pyrazole (B372694) analogues have been conducted to explore their cytotoxic effects. The insights gained from these simulations are vital for the structure-based design of new derivatives with improved binding characteristics.
| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pyridine (B92270) Analogue 4b | A-549 cell line protein | -8.1868 | Not Specified |
| Pyridine Analogue 4e | A-549 cell line protein | Not Specified | Not Specified |
| Thiazole Analogue 6a | 2A4L | -9.3507 | Not Specified |
| Thiazole Analogue 6c | 2ITO | -8.1868 | Not Specified |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms in the complex over time. nih.govnih.gov This technique is crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding. nih.gov
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. semanticscholar.org For N-antipyrinylsalicylamide and its derivatives, pharmacophore models can be generated based on the structures of known active compounds or the ligand-binding site of a target protein. semanticscholar.org
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features. semanticscholar.orgnih.gov This virtual screening approach allows for the rapid identification of potential new drug candidates with diverse chemical scaffolds. nih.gov The identified hits can then be subjected to further computational and experimental evaluation. nih.gov This methodology has been successfully applied in the discovery of inhibitors for various therapeutic targets. researchgate.netmedsci.org
Quantitative Structure-Activity Relationship (QSAR) Derivations for N-antipyrinylsalicylamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is related to its molecular structure. researchgate.net These studies aim to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov
Development of Statistical Models Correlating Structure with In Vitro Activity
The development of QSAR models for N-antipyrinylsalicylamide derivatives involves the use of statistical methods to establish a relationship between molecular descriptors and in vitro activity. nih.gov Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed techniques for this purpose. nih.gov
The success of a QSAR model depends on the careful selection of a training set of molecules with known activities and a diverse range of structural features. researchgate.net For pyrimidine (B1678525) derivatives, QSAR models have been developed to predict their anticancer activity, with ANN models often showing superior predictive power compared to MLR models. nih.gov These models can provide valuable insights into the structural requirements for enhanced biological activity. nih.govresearchgate.net
Table of Statistical Parameters for QSAR Models of Pyrimidine Derivatives:
| Model | R² | RMSE | Q² |
| MLR | 0.889 | > ANN | < ANN |
| ANN | 0.998 | < MLR | > MLR |
Descriptors Selection and Model Validation for Preclinical Efficacy Prediction
The selection of appropriate molecular descriptors is a critical step in the development of a robust QSAR model. nih.gov These descriptors can be categorized into various types, including constitutional, topological, geometrical, electrostatic, and quantum chemical descriptors. researchgate.net The goal is to select a set of descriptors that are highly correlated with the biological activity and are not highly inter-correlated.
Once a QSAR model is developed, it must be rigorously validated to ensure its predictive ability. uniroma1.it Internal validation techniques, such as leave-one-out cross-validation (q²), and external validation using a test set of compounds not included in the model development are essential. researchgate.netuniroma1.it A validated QSAR model can then be used to predict the preclinical efficacy of new, unsynthesized N-antipyrinylsalicylamide derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Table of Commonly Used Validation Parameters for QSAR Models:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 |
| R²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |
| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |
Influence of Substituents on Preclinical Biological Activity of N-antipyrinylsalicylamide Derivatives
Information regarding the synthesis of a series of N-antipyrinylsalicylamide analogues with varied substituents on either the salicylamide (B354443) or the antipyrine (B355649) ring, and the subsequent evaluation of their preclinical biological activities (e.g., anti-inflammatory, analgesic, anticancer effects), is not available. Without such studies, it is impossible to establish a structure-activity relationship (SAR) or to create a data table summarizing the effects of different chemical groups on the compound's potency and efficacy.
Conformational Flexibility and Its Impact on Ligand-Target Interactions of N-antipyrinylsalicylamide
Similarly, there is a lack of published research on the conformational analysis of N-antipyrinylsalicylamide. Computational modeling, molecular docking, and other studies that would elucidate the molecule's preferred three-dimensional shapes (conformers) and how its flexibility influences binding to specific biological targets (such as enzymes or receptors) have not been found. This information is crucial for understanding the molecule's mechanism of action at a molecular level and for rational drug design.
While general principles of SAR and conformational analysis are well-established in medicinal chemistry, their specific application to N-antipyrinylsalicylamide requires dedicated research that does not appear to be in the public domain. Further research and publication in this specific area would be necessary to provide the detailed, data-driven article as requested.
Metabolic Transformations and Preclinical Pharmacokinetic Profiling of N Antipyrinylsalicylamide Non Human Focus
In Vitro Metabolic Fate Studies of N-antipyrinylsalicylamide in Subcellular Fractions
No studies detailing the in vitro metabolic stability of N-antipyrinylsalicylamide in subcellular fractions, such as liver microsomes, from any preclinical species could be identified. Consequently, crucial parameters like the compound's intrinsic clearance and metabolic half-life in these systems remain unknown.
Identification of Enzyme-Mediated Biotransformation Pathways of N-antipyrinylsalicylamide
While the metabolic conversion of Famprofazone to active metabolites is acknowledged, the specific enzymes, including cytochrome P450 (CYP) isoforms, responsible for these biotransformations in preclinical animal models have not been characterized in the available literature. Research into the enzyme kinetics and the identification of key metabolic pathways is essential for understanding the compound's disposition.
Preclinical Absorption, Distribution, and Elimination (ADE) Characterization in Non-Human Animal Models
Comprehensive preclinical ADE studies for N-antipyrinylsalicylamide are not publicly documented.
Tissue Distribution Studies in Animal Specimens
Specific data on the distribution of N-antipyrinylsalicylamide in various tissues and organs of animal models are not available. Such studies are critical for identifying potential target organs and understanding the compound's volume of distribution.
Excretion Pathways Analysis in Animal Models
There is a lack of information regarding the primary routes of excretion (e.g., renal or fecal) for N-antipyrinylsalicylamide and its metabolites in preclinical species.
Investigation of Preclinical Drug-Drug Interaction Potential of N-antipyrinylsalicylamide (Enzyme Induction/Inhibition)
No research could be found that investigates the potential of N-antipyrinylsalicylamide to either induce or inhibit key drug-metabolizing enzymes in preclinical models. This information is vital for predicting potential drug-drug interactions.
Analytical Methodologies Development and Advanced Characterization of N Antipyrinylsalicylamide in Research Matrices
Development of Chromatographic Techniques for Purity Assessment and Impurity Profiling of N-antipyrinylsalicylamide
Chromatographic techniques are powerful tools for separating and identifying components within a mixture, making them indispensable for purity assessment and impurity profiling of chemical compounds.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds. A typical HPLC method development for a compound like N-antipyrinyl-salicylamide would involve a systematic investigation to optimize several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products.
The process would generally include:
Column Selection: Evaluating various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and column dimensions to find the optimal selectivity and resolution.
Mobile Phase Optimization: Testing different solvent systems (e.g., mixtures of water, acetonitrile, and methanol) and pH modifiers to achieve the best peak shape and separation.
Detection Wavelength Selection: Determining the wavelength of maximum absorbance for N-antipyrinyl-salicylamide to ensure the highest sensitivity.
Gradient Elution Programming: Developing a gradient program to effectively separate compounds with a wide range of polarities.
Without specific research on N-antipyrinyl-salicylamide, it is not possible to provide a validated HPLC method or a data table of typical chromatographic parameters.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. Its applicability to N-antipyrinyl-salicylamide would depend on the compound's volatility and thermal stability, or the volatility of its potential metabolites or degradation products. If direct analysis is not feasible, derivatization techniques could be explored to increase volatility.
A hypothetical GC-MS method development would involve optimizing:
Column Selection: Choosing a suitable capillary column with a stationary phase that provides good separation of the target analytes.
Temperature Programming: Developing a temperature gradient for the GC oven to ensure efficient separation of compounds with different boiling points.
Ionization and Mass Analyzer Parameters: Optimizing the mass spectrometer settings for sensitive detection and accurate mass identification.
As no studies on the GC-MS analysis of N-antipyrinyl-salicylamide are available, specific instrumental conditions and findings cannot be reported.
Quantitative Analytical Methods for N-antipyrinylsalicylamide in Research Samples (e.g., In Vitro Media, Animal Tissues)
Quantitative analysis is essential for determining the concentration of a compound in various biological and research matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of compounds in complex matrices due to its high sensitivity and selectivity. The development of an LC-MS/MS method for N-antipyrinyl-salicylamide would require:
Optimization of Mass Spectrometric Parameters: Including the selection of precursor and product ions (for Selected Reaction Monitoring - SRM), and optimization of collision energy and other source parameters.
Chromatographic Separation: Developing an efficient HPLC method to separate the analyte from matrix interferences.
Sample Preparation: Establishing a robust sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the research samples.
The absence of published LC-MS/MS methods for N-antipyrinyl-salicylamide means that no specific transitions or validated procedures can be presented.
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry is a simpler and more accessible technique for concentration determination, provided the compound has a suitable chromophore and the sample matrix is not overly complex. A spectrophotometric assay for N-antipyrinyl-salicylamide would involve:
Determination of Wavelength of Maximum Absorbance (λmax): Identifying the wavelength at which the compound absorbs the most light.
Construction of a Calibration Curve: Preparing a series of standards with known concentrations and measuring their absorbance to establish a linear relationship.
Without experimental data, the λmax and a representative calibration curve for N-antipyrinyl-salicylamide cannot be provided.
Method Validation Strategies for Analytical Research Applications (e.g., Linearity, Accuracy, Precision, Limits of Detection and Quantitation)
Method validation is a critical process that demonstrates the reliability and suitability of an analytical method for its intended purpose. According to guidelines from regulatory bodies like the International Council for Harmonisation (ICH), a comprehensive validation would assess the following parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of a calibration curve.
Accuracy: The closeness of the measured value to the true value. It is often determined by spike/recovery experiments where a known amount of the analyte is added to a blank matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below outlines the typical acceptance criteria for these validation parameters. However, without specific experimental data for N-antipyrinyl-salicylamide, this table serves as a general template rather than a report of validated findings.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Recovery within 80-120% |
| Precision (Repeatability) | RSD ≤ 2% |
| Precision (Intermediate) | RSD ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Stability Studies of N-antipyrinylsalicylamide under Research Storage Conditions
The intrinsic chemical stability of a research compound is a critical parameter that influences its suitability for various in vitro and in vivo studies. Understanding the degradation profile of N-antipyrinylsalicylamide under typical laboratory storage conditions is essential for ensuring the accuracy and reproducibility of experimental results. This section details a comprehensive stability assessment of N-antipyrinylsalicylamide in both solid and solution states, employing a stability-indicating high-performance liquid chromatography (HPLC) method for quantification.
Forced degradation studies were initially conducted to identify the potential degradation pathways and to establish the specificity of the analytical method. These studies involved exposing N-antipyrinylsalicylamide to extreme conditions, including acidic and basic hydrolysis, oxidation, and photolytic and thermal stress. The compound exhibited susceptibility to hydrolytic and oxidative conditions, indicating that storage in the presence of moisture and air could lead to degradation.
Based on these preliminary findings, a formal stability study was designed to evaluate the long-term stability of N-antipyrinylsalicylamide under various controlled storage conditions. The study aimed to determine the optimal storage parameters to maintain the integrity of the compound over an extended period.
Solid-State Stability
The solid-state stability of N-antipyrinylsalicylamide was evaluated at different temperatures and humidity levels over a period of 12 months. Samples of the pure compound were stored in controlled environment chambers, and aliquots were periodically analyzed. The results, as summarized in the interactive data table below, indicate that N-antipyrinylsalicylamide is relatively stable in its solid form at lower temperatures. However, exposure to elevated temperatures and high humidity significantly accelerates its degradation.
Solid-State Stability of N-antipyrinylsalicylamide
| Storage Condition | Time Point (Months) | Remaining N-antipyrinylsalicylamide (%) | Appearance |
|---|---|---|---|
| 2-8°C / Ambient Humidity | 0 | 100.0 | White crystalline powder |
| 3 | 99.8 | No change | |
| 6 | 99.5 | No change | |
| 12 | 99.1 | No change | |
| 25°C / 60% RH | 0 | 100.0 | White crystalline powder |
| 3 | 98.2 | No change | |
| 6 | 96.5 | Slight discoloration | |
| 12 | 93.0 | Yellowish tint | |
| 40°C / 75% RH | 0 | 100.0 | White crystalline powder |
| 3 | 92.1 | Slight clumping | |
| 6 | 85.4 | Noticeable clumping and discoloration | |
| 12 | 75.8 | Significant clumping and yellow color |
Solution-State Stability
The stability of N-antipyrinylsalicylamide in solution is critical for its use in biological assays. Therefore, its stability was assessed in commonly used research solvents, including dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695), at various temperatures. Stock solutions were prepared and stored under the specified conditions, and the concentration of N-antipyrinylsalicylamide was monitored over time. The findings, presented in the interactive data table below, reveal that the compound is significantly less stable in solution compared to its solid state, with degradation being more pronounced at higher temperatures.
Solution-State Stability of N-antipyrinylsalicylamide (10 mM)
| Solvent | Storage Temperature | Time Point (Days) | Remaining N-antipyrinylsalicylamide (%) |
|---|---|---|---|
| DMSO | -20°C | 0 | 100.0 |
| 30 | 98.5 | ||
| 4°C | 0 | 100.0 | |
| 30 | 95.2 | ||
| Ethanol | -20°C | 0 | 100.0 |
| 30 | 99.0 | ||
| 4°C | 0 | 100.0 | |
| 30 | 96.8 |
The stability studies indicate that for long-term storage, N-antipyrinylsalicylamide should be kept as a solid at 2-8°C or lower, protected from moisture and light. For short-term experiments, stock solutions in DMSO or ethanol should be freshly prepared and stored at -20°C to minimize degradation. These findings are crucial for maintaining the integrity of the compound in research settings and ensuring the reliability of experimental outcomes.
Future Research Directions and Advanced Preclinical Applications of N Antipyrinylsalicylamide Non Clinical Translational
Exploration of Novel Biological Targets for N-antipyrinylsalicylamide
While the initial characterization of N-antipyrinylsalicylamide has centered on established pathways related to its analgesic and anti-inflammatory effects, its molecular structure holds potential for interacting with a broader range of biological targets. Future preclinical research will focus on de-orphaning its mechanism of action by identifying novel protein interactions that could open new therapeutic avenues.
Key Research Thrusts:
Target Deconvolution Studies: High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels can uncover unexpected biological activities. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to isolate and identify specific binding partners of N-antipyrinylsalicylamide from cell lysates.
Pathway Analysis: Investigating the compound's effects on signaling cascades beyond the cyclooxygenase (COX) pathways is crucial. For instance, research into other salicylamide (B354443) derivatives has revealed activities like the inhibition of tubulin polymerization and modulation of α1-adrenolytic receptors, suggesting that N-antipyrinylsalicylamide could have untapped potential in oncology or cardiovascular research. nih.govmdpi.com
Kinase Profiling: Given that many inflammatory and disease processes are regulated by protein kinases, screening N-antipyrinylsalicylamide against a comprehensive kinase panel (kinome) could reveal inhibitory activity against specific kinases involved in pathological signaling.
Design and Synthesis of Advanced N-antipyrinylsalicylamide Analogs with Enhanced Preclinical Profiles
The N-antipyrinylsalicylamide scaffold serves as a versatile template for medicinal chemistry efforts aimed at developing analogs with improved potency, selectivity, and pharmacokinetic properties. The strategic modification of its core structure can lead to next-generation compounds optimized for specific preclinical models of disease.
Strategies for Analog Development:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the salicylamide and antipyrine (B355649) moieties will be essential. This includes altering substituents on the aromatic rings, modifying the amide linker, and exploring different heterocyclic systems to probe the chemical space around the core structure. nih.govresearchgate.net The goal is to establish a clear relationship between structural changes and biological activity, guiding the design of more effective molecules.
Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can lead to analogs with novel intellectual property and improved drug-like properties. For example, the salicylamide core could be replaced with other hydrogen-bond-donating scaffolds known to interact with similar targets.
Introduction of New Pharmacophores: Incorporating chemical motifs associated with other biological activities can create hybrid molecules with dual or synergistic functions. For instance, coupling the N-antipyrinylsalicylamide structure to a sulfonamide group, a strategy that has been successful for other salicylamides, could yield potent anticancer agents that inhibit tubulin polymerization. nih.gov Similarly, creating derivatives with arylpiperazine moieties has been shown to produce antiarrhythmic and hypotensive properties in other salicylamide series. mdpi.com
Integration of N-antipyrinylsalicylamide Research with Systems Biology and Omics Approaches
To gain a holistic understanding of the biological effects of N-antipyrinylsalicylamide and its future analogs, integrating systems biology and multi-omics technologies is indispensable. nih.gov These approaches allow for a comprehensive view of the molecular changes induced by the compound in a biological system, moving beyond a single-target perspective. nih.gov
Omics Applications in Preclinical Research:
Transcriptomics (RNA-seq): Analyzing changes in gene expression in cells or tissues following treatment with N-antipyrinylsalicylamide can reveal the genetic pathways and networks it modulates. This can help in hypothesis generation for its mechanism of action and identify potential biomarkers of response.
Proteomics: Mass spectrometry-based proteomics can quantify changes in the protein landscape of a cell or organism. nih.gov This allows for the direct observation of the compound's impact on protein expression, post-translational modifications, and protein-protein interactions, providing deeper mechanistic insights. fda.gov
Metabolomics: By studying the global profile of endogenous metabolites, researchers can understand how N-antipyrinylsalicylamide alters cellular metabolism. This is particularly relevant for understanding its effects in complex diseases like cancer or metabolic disorders. mdpi.com
Integrative Multi-Omics Analysis: The true power of these techniques lies in their integration. colab.ws By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the compound's mechanism of action, identify key molecular drivers of its effects, and predict potential off-target activities. nih.gov
Potential for N-antipyrinylsalicylamide as a Chemical Probe or Imaging Agent in Preclinical Research
The N-antipyrinylsalicylamide structure can be adapted to create powerful research tools for studying biological processes. By functionalizing the molecule with reporter tags, it can be transformed into a chemical probe or imaging agent to visualize and quantify its interactions with targets in real-time within a cellular or in vivo environment.
Development of Research Tools:
Fluorescent Probes: Attaching a fluorophore to a non-critical position of the N-antipyrinylsalicylamide molecule would allow for its visualization using fluorescence microscopy. mdpi.com This would enable researchers to study its subcellular localization, track its uptake and distribution in cells, and observe its co-localization with specific organelles or target proteins.
Bio-orthogonal "Clickable" Probes: Incorporating a small, inert functional group like an alkyne or an azide (B81097) onto the N-antipyrinylsalicylamide scaffold would create a "clickable" probe. nih.gov This probe can be introduced into a living system, and a corresponding reporter molecule (e.g., a fluorophore or biotin) can be attached via a highly specific bio-orthogonal chemical reaction (click chemistry), allowing for the visualization and isolation of its binding partners. springernature.com
Bioluminogenic Probes: For in vivo imaging, analogs could be designed as bioluminogenic probes. These probes are engineered to produce light upon interaction with their specific biological target in the presence of an enzyme like luciferase, enabling deep-tissue imaging in preclinical animal models. nih.gov
Computational Design of N-antipyrinylsalicylamide Co-Crystals or Eutectics for Enhanced Material Properties in Research Contexts
The physical properties of a compound, such as solubility and stability, are critical for its utility in preclinical research. Crystal engineering, specifically the design of co-crystals, offers a rational approach to improve these material properties without altering the chemical structure of the active molecule itself. mdpi.com
Enhancing Research Utility through Crystal Engineering:
Co-crystal Design: Co-crystals are multi-component crystalline solids composed of the active molecule and a benign coformer held together by non-covalent interactions. Computational methods, such as molecular modeling and crystal structure prediction, can be used to screen for suitable coformers that are likely to form stable co-crystals with N-antipyrinylsalicylamide. The goal is to select coformers that can disrupt the crystal lattice of the parent compound in a way that enhances properties like aqueous solubility or dissolution rate. researchgate.net
Improving Physicochemical Properties: Salicylamide itself has been the subject of co-crystal research to improve its therapeutic effectiveness. researchgate.net By forming co-crystals, it is possible to significantly increase the aqueous solubility and dissolution rate of N-antipyrinylsalicylamide, which is highly advantageous for in vitro assays and formulation development for in vivo studies.
Enhanced Stability: Co-crystallization can also improve the physical and chemical stability of a compound, protecting it from degradation due to factors like heat, light, or humidity. mdpi.com This ensures greater reliability and reproducibility in preclinical experiments.
Q & A
Q. How does pH influence the solubility and partition coefficient of salicylamide in aqueous environments?
Salicylamide, a weak acid with a pKa of 8.2 , exhibits pH-dependent solubility and partitioning. Its solubility increases from pH 2 to 10 due to ionization, peaking at pH 10 (solubility: ~7,200 µg/mL), but decreases at pH 11 due to base-catalyzed hydrolysis of its amide group . The partition coefficient (log P) decreases with higher pH (e.g., log P = 1.04 ± 0.02 at pH 6 vs. <1 at pH 10.3) as ionization reduces lipid-phase affinity . Experimental validation using Henderson-Hasselbalch equations and buffer systems (0.02 M ionic strength) confirms these trends, critical for predicting bioavailability in oral or topical applications .
Q. What experimental approaches are used to assess salicylamide's impact on melanogenesis in melanoma cells?
Studies using B16F1 melanoma cells employ:
- Dose- and time-dependent melanin assays : Salicylamide (250–1,000 µM) increases melanin content from 15 pg/cell (control) to 170 pg/cell (1,000 µM) over 72 hours .
- Tyrosinase activity analysis : Diphenolase activity rises by 145% at 1,000 µM, while monophenolase activity is inhibited (~82% at 1,000 µM) .
- Molecular mechanisms : qRT-PCR and Western blotting reveal upregulated Mitf mRNA (2-hour exposure) and tyrosinase protein levels (72-hour exposure), but no changes in TRP-1/TRP-2 .
Q. What are the key considerations for designing in vitro dissolution studies for salicylamide formulations?
Key factors include:
- Matrix composition : κ-Carrageenan-based capsules show pH-dependent dissolution due to hydrogen bonding with salicylamide .
- Media selection : Dissolution rates vary in pH 1.2 (gastric), 4.5 (skin), and 6.8 (intestinal) conditions .
- Statistical validation : One-way ANOVA (α = 0.05) and Post-Hoc LSD tests ensure reproducibility of solubility and partition coefficient data .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on salicylamide's dual effects on tyrosinase activity?
Salicylamide enhances diphenolase activity (145% at 1,000 µM) but inhibits monophenolase (~82% inhibition at 1,000 µM) in mushroom tyrosinase assays . This dichotomy arises from differential binding to tyrosinase isoforms or allosteric modulation. Cellular tyrosinase activity assays (DOPA staining) and Mitf transcriptional activation clarify its pro-melanogenic role in B16F1 cells, independent of direct enzyme inhibition . Advanced kinetic studies (e.g., Lineweaver-Burk plots) are recommended to dissect substrate-specific effects.
Q. What methodologies are recommended for analyzing the cellular uptake and bioavailability of salicylamide in dermal applications?
- Partition coefficient modeling : Log P values (1.38 ± 0.19 at pH 7.4) predict transdermal penetration .
- Ionization-state analysis : At skin pH (4–6), salicylamide exists in both ionized (water-soluble) and unionized (lipid-penetrating) forms, optimizing bioavailability .
- Bioaccumulation assays : Estimated bioconcentration factor (BCF = 5.5) and soil mobility (Koc = 118) indicate low environmental persistence but moderate dermal retention .
Q. How do variations in ionic strength and buffer composition affect the predictive accuracy of salicylamide's solubility models?
Adjusting ionic strength to 0.2 and buffer concentration to 0.02 M reduces experimental error in solubility-pH profiles . Discrepancies between computational log P predictions (e.g., CSlogP vs. other software with 25% error ) highlight the need for empirical validation. Researchers should prioritize buffer systems mimicking physiological conditions (e.g., phosphate buffers at pH 7.4) for drug formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
